molecular formula C22H20N6O2 B2802754 5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921560-42-1

5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2802754
CAS RN: 921560-42-1
M. Wt: 400.442
InChI Key: SSEVDSQNKUUWOG-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .


Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving triazoles often involve aromatic nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activity

5,7-Dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione and related compounds have been a subject of research due to their potential biological and pharmacological activities. The synthesis of these compounds involves various chemical reactions aimed at creating tricyclic and tetracyclic structures with potential anticancer, anti-HIV, and antimicrobial activities.

One study focused on the synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives, revealing that certain compounds exhibited significant activity against melanoma, non-small lung cancer, and breast cancer cell lines. Moreover, some derivatives displayed moderate anti-HIV activity and antimicrobial properties against pathogens like P. aeruginosa and S. aureus, although they showed no antifungal activity (Ashour et al., 2012).

Another study synthesized novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives as potent anti-proliferative agents. These derivatives were evaluated against human cancer cell lines, where specific compounds showed stronger activity compared to the standard drug doxorubicin. Molecular docking studies complemented these experimental results, providing insights into the potential mechanisms of action (Sucharitha et al., 2021).

Green Chemistry and Synthesis Approaches

Research has also emphasized green chemistry principles in the synthesis of these compounds. A novel and environmentally friendly synthesis method for creating 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones was developed. This method utilized a one-pot condensation process under catalyst- and solvent-free conditions, demonstrating the application of green chemistry in the synthesis of heterocyclic compounds (Karami et al., 2015).

Coordination Chemistry

In the field of coordination chemistry, the interaction of divalent metal cations with 4,6-dimethyl and 4-monomethyl derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione has been explored. The study provided insights into the crystal structures and second-sphere interactions of the resulting compounds, highlighting the role of hydrogen bonding in the formation of superstructures and the impact on the material's properties (Maldonado et al., 2009).

Mechanism of Action

The mechanism of action of triazoles often involves binding in the biological system with a variety of enzymes and receptors .

Future Directions

The future directions for research into triazoles involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant and antiviral potential .

properties

IUPAC Name

1,3-dimethyl-8-phenyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-25-19-17(20(29)26(2)22(25)30)27(14-13-15-9-5-3-6-10-15)21-24-23-18(28(19)21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEVDSQNKUUWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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